3-nitro-4-(thiomorpholin-4-yl)aniline

Catalog No.
S6435202
CAS No.
1860665-15-1
M.F
C10H13N3O2S
M. Wt
239.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-nitro-4-(thiomorpholin-4-yl)aniline

CAS Number

1860665-15-1

Product Name

3-nitro-4-(thiomorpholin-4-yl)aniline

IUPAC Name

3-nitro-4-thiomorpholin-4-ylaniline

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

InChI

InChI=1S/C10H13N3O2S/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6,11H2

InChI Key

CHRMFYCWCXLLBI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)N)[N+](=O)[O-]

3-nitro-4-(thiomorpholin-4-yl)aniline is an organic compound characterized by a benzene ring with a nitro group and a thiomorpholine moiety. Its chemical formula is C10H12N4O2SC_{10}H_{12}N_{4}O_{2}S, and it features a six-membered heterocyclic compound containing sulfur, which contributes to its unique chemical properties and potential biological activities. The presence of both the nitro group and the thiomorpholine ring enhances its reactivity and interaction with various biological targets.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.
  • Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, including halogenation, sulfonation, and nitration under appropriate conditions.
  • Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

The biological activity of 3-nitro-4-(thiomorpholin-4-yl)aniline is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate biochemical pathways through interactions with enzymes, receptors, or nucleic acids. Notably, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the thiomorpholine ring may enhance binding affinity and specificity.

The synthesis of 3-nitro-4-(thiomorpholin-4-yl)aniline typically involves the nitration of 4-(thiomorpholin-4-yl)aniline. This process is generally carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to prevent overheating and decomposition of reactants. Industrial production methods may utilize continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to optimize yield and purity.

3-nitro-4-(thiomorpholin-4-yl)aniline has diverse applications:

  • Pharmaceuticals: It is being explored for its potential as a pharmaceutical agent due to its unique chemical structure and biological activities.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules and is used in various

Interaction studies involving 3-nitro-4-(thiomorpholin-4-yl)aniline focus on its binding affinity to specific proteins and enzymes. These studies often employ techniques such as molecular docking, surface plasmon resonance, or fluorescence spectroscopy to elucidate the compound's mechanism of action and potential therapeutic applications. Understanding these interactions is crucial for designing effective drugs targeting specific diseases.

Several compounds share structural similarities with 3-nitro-4-(thiomorpholin-4-yl)aniline, each exhibiting distinct properties:

Compound NameStructural FeaturesUnique Properties
2-NitroanilineLacks thiomorpholine ringLess versatile in terms of reactivity and biological activity
3-Methyl-4-(thiomorpholin-4-yl)anilineMethyl substitution instead of nitroDifferent reactivity due to methyl group presence
2-Nitro-5-(thiomorpholin-4-yl)anilineDifferent position of nitro groupVaries in biological activity compared to 3-nitro variant
3-Methoxy-4-(morpholin-4-yl)anilineMethoxy group instead of nitroDifferent chemical reactivity due to methoxy substitution
2-Methyl-4-(thiomorpholin-4-yl)anilineMethyl substitution at different positionExhibits significant biological activities similar to 3-nitro variant

The unique combination of the nitro group and the thiomorpholine ring in 3-nitro-4-(thiomorpholin-4-yl)aniline provides it with distinct chemical and biological properties that differentiate it from its analogs. This uniqueness makes it a valuable compound for various applications across pharmaceuticals and materials science.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

239.07284784 g/mol

Monoisotopic Mass

239.07284784 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-25-2023

Explore Compound Types